Welcome to the BenchChem Online Store!
molecular formula C13H18O4 B1603394 Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate CAS No. 328919-32-0

Ethyl 2-(4-hydroxy-2-methylphenoxy)-2-methylpropanoate

Cat. No. B1603394
M. Wt: 238.28 g/mol
InChI Key: ZLLUDQCJBVEZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091237B2

Procedure details

A solution of ethyl 2-[4-(acetyloxy)-2-methylphenoxy]-2-methylpropanoate (intermediate 9, 40.8 g) in ethanol (280 ml) was treated with sodium ethoxide (12.9 g) at room temperature under nitrogen. The resulting solution was heated to 50° C. for 1 hour. 2M hydrochloric acid (95 ml) was added to the cooled reaction and the solution concentrated. The residue was dissolved in t-butylmethyl ether and the resulting solution washed with water followed by brine and then dried over sodium sulfate, filtered and the filtrate concentrated to give a brown oil. Further purification by Biotage® chromatography eluting initially with cyclohexane and then cyclohexane:ethyl acetate (5:1) gave the title compound as an orange oil.
Name
ethyl 2-[4-(acetyloxy)-2-methylphenoxy]-2-methylpropanoate
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:7]([CH3:20])[CH:6]=1)(=O)C.[O-]CC.[Na+].Cl>C(O)C>[OH:4][C:5]1[CH:19]=[CH:18][C:8]([O:9][C:10]([CH3:17])([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[C:7]([CH3:20])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-[4-(acetyloxy)-2-methylphenoxy]-2-methylpropanoate
Quantity
40.8 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C
Name
intermediate 9
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C
Name
Quantity
12.9 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
95 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in t-butylmethyl ether
WASH
Type
WASH
Details
the resulting solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Further purification by Biotage® chromatography
WASH
Type
WASH
Details
eluting initially with cyclohexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(OC(C(=O)OCC)(C)C)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.